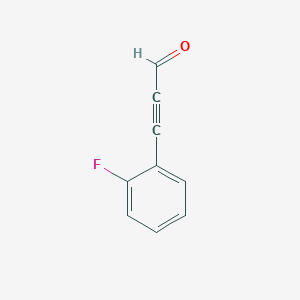

3-(2-Fluorophenyl)prop-2-ynal

Cat. No. B1646947

M. Wt: 148.13 g/mol

InChI Key: VDYTXXXJRPMART-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06784167B2

Procedure details

To a solution of oxalyl chloride (102 mL, 1.18 mol, 1.2 equiv) in CH2Cl2 (3L) at −78° C. was slowly added DMSO (167 mL, 2.35 mol, 2.4 equiv) while keeping the reaction temperature below −59° C. The mixture was stirred for 10 min and treated with a solution of 3-(2-fluorophenyl)prop-2-yn-1-ol (147 g, 0.98 mol) in CH2Cl2 (100 mL), keeping the reaction temperature below −65° C. The resulting thick white slurry was stirred for 15 min, then treated with Et3N (682 mL, 4.90 mol, 5 equiv). After 10 min the reaction mixture was allowed to warm to 0° C. and treated with water (2 L). The organic layer was washed with water (3×1L), dried (Na2SO4) and concentrated under reduced pressure to afford 3-(2-fluorophenyl)prop-2-ynal (148 g, 100%) as a brown oil which was stored suspended in frozen benzene (0.5 L): 1H NMR (CDCl3) δ 7.03-7.14 (m, 2H), 7.37-7.52 (m, 2H), 9.36 (s, 1H); 13C NMR (CDCl3) δ 88.1, 92.4 (d, JC−F=2.4 Hz, 1C), 108.2 (d, JC−F=14.5 Hz, 1C), 115.9 (d, JC−F=19.6 Hz, 1C), 124.4 (d, JC−F=3.6 Hz, 1C), 133.3 (d, JC−F=8.5 Hz, 1C), 134.8 162.6 (d, JC−F=246.3 Hz, 1C), 176.4; GCMS m/z (rel abundance) 149 (MH+, 75%).

Yield

100%

Identifiers

|

REACTION_CXSMILES

|

C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]#[C:19][CH2:20][OH:21].CCN(CC)CC>C(Cl)Cl.O>[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]#[C:19][CH:20]=[O:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

102 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

167 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

147 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C#CCO

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

682 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −78° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction temperature below −59° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction temperature below −65° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting thick white slurry was stirred for 15 min

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 10 min the reaction mixture was allowed

|

|

Duration

|

10 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with water (3×1L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC=C1)C#CC=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 148 g | |

| YIELD: PERCENTYIELD | 100% | |

| YIELD: CALCULATEDPERCENTYIELD | 101.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |